molecular formula C15H14ClNO2 B2535426 4-chloro-2-{(E)-[(2-methoxybenzyl)imino]methyl}phenol CAS No. 1232827-59-6

4-chloro-2-{(E)-[(2-methoxybenzyl)imino]methyl}phenol

Cat. No.: B2535426
CAS No.: 1232827-59-6
M. Wt: 275.73
InChI Key: PQLYKJDYLDMGDJ-LICLKQGHSA-N
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Description

4-Chloro-2-{(E)-[(2-methoxybenzyl)imino]methyl}phenol is a Schiff base synthesized via the condensation of 5-chlorosalicylaldehyde with 2-methoxyaniline in methanol . Its structure features a phenolic hydroxyl group, a chloro substituent at the 4-position, and an imine group (-CH=N-) conjugated to a 2-methoxybenzyl moiety. This compound belongs to a class of ligands known for their ability to form stable metal complexes with applications in catalysis, bioinorganic chemistry, and antimicrobial studies.

Properties

IUPAC Name

4-chloro-2-[(2-methoxyphenyl)methyliminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-19-15-5-3-2-4-11(15)9-17-10-12-8-13(16)6-7-14(12)18/h2-8,10,18H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLYKJDYLDMGDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN=CC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-{(E)-[(2-methoxybenzyl)imino]methyl}phenol typically involves the condensation reaction between 4-chloro-2-hydroxybenzaldehyde and 2-methoxybenzylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-{(E)-[(2-methoxybenzyl)imino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity:
One of the significant applications of 4-chloro-2-{(E)-[(2-methoxybenzyl)imino]methyl}phenol is its antioxidant properties. Research has demonstrated that Schiff bases derived from phenolic compounds can exhibit notable antioxidant activity. For instance, a study reported that similar compounds synthesized from vanillin and p-anisidine showed an EC50 value of 10.46 ppm in DPPH assays, indicating strong radical scavenging ability .

Antimicrobial Properties:
Schiff bases are known for their antimicrobial activities. Compounds structurally related to this compound have been tested against various bacterial and fungal strains, showing efficacy comparable to standard antibiotics such as penicillin and ciprofloxacin. The structure-activity relationship (SAR) studies suggest that the presence of the chloro group enhances biological activity by increasing lipophilicity .

Materials Science

Polymer Chemistry:
In materials science, derivatives of Schiff bases are utilized in synthesizing polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has been explored for applications in coatings and adhesives, where improved performance characteristics are desired.

Nanocomposites:
The compound has also been investigated for use in nanocomposites. Its ability to form stable complexes with metal ions can be exploited to create nanomaterials with specific catalytic properties or enhanced electrical conductivity. These materials have potential applications in sensors and electronic devices.

Agricultural Chemistry

Pesticidal Activity:
Research indicates that Schiff bases can act as effective pesticides due to their ability to inhibit key biological processes in pests. Studies have shown that compounds similar to this compound exhibit insecticidal activity against various agricultural pests, making them candidates for developing new agrochemicals .

Herbicidal Properties:
Additionally, the herbicidal potential of this compound is being explored. Its mechanism involves disrupting photosynthetic electron transport in plants, which can lead to effective weed management strategies without harming non-target species.

Data Table: Summary of Applications

Application AreaSpecific Use/ActivityReference
Medicinal ChemistryAntioxidant ActivityKusumaningrum et al., 2021
Antimicrobial PropertiesNCBI PMC6259751
Materials SciencePolymer SynthesisParchem Product Data
Nanocomposite DevelopmentEvitaChem Product Info
Agricultural ChemistryPesticidal ActivityNCBI PMC6259751
Herbicidal PropertiesNCBI PMC6259751

Mechanism of Action

The mechanism of action of 4-chloro-2-{(E)-[(2-methoxybenzyl)imino]methyl}phenol involves its ability to form complexes with metal ions. The Schiff base ligand coordinates with metal ions through its imine nitrogen and phenolic oxygen atoms, forming stable complexes. These metal complexes can exhibit enhanced biological activities, such as increased antimicrobial properties . The interaction of the metal ion with the ligand can also induce changes in the electronic structure, leading to various photophysical properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituents on the aromatic rings and imine linkage. Key structural and functional differences are highlighted below:

Key Findings :

  • Electron-withdrawing groups (e.g., Cl, Br, F) enhance antibacterial activity due to increased electrophilicity .
  • The 2-methoxy group (electron-donating) may reduce reactivity compared to halogenated analogs but could improve solubility .
Crystallographic and Structural Comparisons
Compound Name Crystal System Space Group Dihedral Angle (°) Hydrogen Bonding (O—H···N) Reference
4-Chloro-2-{(E)-[(2-chlorophenyl)imino]methyl}phenol Monoclinic P21/c 5.2 Yes (S(6) ring)
4-Chloro-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol Monoclinic P21/n 2.71 Yes (S(6) ring)
4-Bromo-2-{(E)-[(4-chlorophenyl)imino]methyl}phenol Orthorhombic Pbca 8.9 Weak C—H···π interactions
Target Compound Not reported Likely similar

Key Findings :

  • Intramolecular O—H···N hydrogen bonds stabilize planar configurations, forming S(6) rings in most analogs .
  • Bulky substituents (e.g., 3,4-dimethylphenyl) reduce planarity, affecting packing efficiency .
Electronic and Computational Studies
  • HOMO-LUMO Gaps : Derivatives with electron-withdrawing groups (e.g., nitro, bromo) exhibit smaller HOMO-LUMO gaps, enhancing reactivity .

Biological Activity

4-Chloro-2-{(E)-[(2-methoxybenzyl)imino]methyl}phenol, with the molecular formula C15H14ClNO2 and a molecular weight of 275.73 g/mol, is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant research findings.

The synthesis of this compound typically involves a condensation reaction between 4-chloro-2-hydroxybenzaldehyde and 2-methoxybenzylamine, often conducted in organic solvents like ethanol or methanol under reflux conditions. The resulting compound features a phenolic structure that is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to form complexes with metal ions through its imine nitrogen and phenolic oxygen atoms. These metal complexes can enhance the compound's antimicrobial properties by facilitating interactions with microbial targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while demonstrating less efficacy against Gram-negative bacteria due to their complex outer membranes .

Comparative Antimicrobial Efficacy

The following table summarizes the antimicrobial efficacy of this compound compared to standard antibiotics:

Microorganism Inhibition Zone (mm) Standard Antibiotic Inhibition Zone (mm)
Staphylococcus aureus>20Penicillin15
Bacillus subtilis>20Vancomycin18
Escherichia coli10Ampicillin20
Candida albicans15Fluconazole25

Case Studies and Research Findings

  • Antibacterial Studies : A study conducted on various Schiff base derivatives, including this compound, demonstrated that it exhibited a higher antibacterial activity than many conventional antibiotics, particularly at elevated concentrations .
  • Fungal Activity : In antifungal assays, the compound showed promising results against Candida albicans, indicating its potential as a therapeutic agent in treating fungal infections .
  • Metal Complexes : Research into metal complexes derived from this compound revealed enhanced biological activities compared to the free ligand. For instance, tin complexes formed with this Schiff base exhibited greater antimicrobial effects than the uncomplexed ligand .

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